2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid
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Overview
Description
2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a unique structural arrangement that makes it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of aromatic amines with diethyl malonate in the presence of a catalyst like triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of catalysts and solvents in industrial settings is optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
- 2,4-Dihydroxyquinoline
Uniqueness
Compared to similar compounds, 2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid is unique due to its specific structural arrangement and the presence of multiple hydroxyl groups.
Properties
Molecular Formula |
C13H17NO6 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H17NO6/c1-14(12(18)6-10(16)13(19)20)7-11(17)8-3-2-4-9(15)5-8/h2-5,10-11,15-17H,6-7H2,1H3,(H,19,20) |
InChI Key |
CMWKDGIRLPFQMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(C1=CC(=CC=C1)O)O)C(=O)CC(C(=O)O)O |
Origin of Product |
United States |
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